molecular formula C21H18Cl2N4O5S2 B2570455 Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 896026-94-1

Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2570455
M. Wt: 541.42
InChI Key: ZZXJIAHVRALMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18Cl2N4O5S2 and its molecular weight is 541.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds with potential as antimicrobial agents have been a significant area of research. For example, the study by Desai, Shihora, and Moradia (2007) focuses on the synthesis of new quinazolines that exhibit antimicrobial activities against various bacteria and fungi, showcasing the broader category of research in which the specified compound might fall Desai et al., 2007.

Antimicrobial and Antifungal Applications

  • Research into the antimicrobial and antifungal applications of compounds incorporating thiadiazole moieties is well-documented. For instance, Patel, Mistry, and Desai (2009) explored the synthesis and antimicrobial studies of 4‐Oxo‐thiazolidine derivatives, indicating the relevance of such compounds in combating microbial and fungal pathogens Patel et al., 2009.

Insecticidal Applications

  • The potential insecticidal properties of thiadiazole derivatives have also been investigated. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety for assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, underlining the agricultural applications of such compounds Fadda et al., 2017.

Pharmacological Evaluations

  • The pharmacological potential of thiadiazole derivatives is a notable area of interest. Shukla et al. (2012) conducted a study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors, highlighting the therapeutic prospects of these compounds in cancer treatment Shukla et al., 2012.

Photovoltaic and Electrochemical Applications

  • The compound's relevance extends to materials science, where derivatives of thiadiazole and related heterocycles are explored for their electrochemical and photovoltaic properties. Ding et al. (2012) studied the effects of thiophene units on substituted benzothiadiazole and benzodithiophene copolymers for photovoltaic applications, illustrating the utility of these compounds in developing new materials for energy conversion Ding et al., 2012.

properties

IUPAC Name

ethyl 2-[[2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O5S2/c1-2-31-19(30)13-5-3-4-6-15(13)24-18(29)11-33-21-27-26-20(34-21)25-17(28)10-32-16-8-7-12(22)9-14(16)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXJIAHVRALMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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